N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide features a benzodioxin moiety linked via an acetamide group to a substituted dihydropyrimidinone core bearing a 3,5-dimethylpyrazole substituent. This structure combines heterocyclic motifs known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The dihydrobenzodioxin ring contributes to metabolic stability, while the pyrimidinone-pyrazole system may modulate target binding via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-15-11-20(28)25(21(23-15)26-14(3)9-13(2)24-26)12-19(27)22-16-5-6-17-18(10-16)30-8-7-29-17/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFGLVIJQCHOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 519.635 g/mol. The structure features a benzodioxin moiety linked to a pyrazole and dihydropyrimidine framework, which is essential for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O4S2 |
| Molecular Weight | 519.635 g/mol |
| CAS Number | 379249-41-9 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from enaminones demonstrated notable efficacy in inhibiting the growth of various bacterial strains .
Case Study : A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity using disc diffusion assays. Some derivatives showed substantial activity against ATCC strains, particularly against Gram-positive bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Pyrazole derivatives are widely recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The presence of the pyrazole ring in the structure suggests that this compound may exhibit similar anti-inflammatory effects .
Research Findings : In vitro studies have shown that certain pyrazole derivatives significantly reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli .
Anticancer Activity
Emerging research highlights the potential anticancer properties of compounds containing benzodioxin and pyrazole moieties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Study : A recent investigation into the anticancer activities of pyrazole derivatives found that they could effectively inhibit cell proliferation in several cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : It could modulate signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : The compound might influence oxidative stress levels within cells.
Scientific Research Applications
Antidiabetic Potential
Research has indicated that derivatives of this compound can act as inhibitors of the enzyme α-glucosidase. This property is particularly valuable for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption in the intestines .
Anticancer Activity
The pyrazole moiety within the compound has been associated with anticancer properties. Pyrazoles are recognized for their ability to inhibit various cancer cell lines and may target specific pathways involved in tumor growth .
Anti-inflammatory Effects
Compounds containing the benzodioxin structure have shown promise in reducing inflammation. This effect is crucial for developing treatments for chronic inflammatory diseases .
Synthesis and Derivatives
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions that include cyclocondensation and acylation processes. The resulting derivatives have been screened for various biological activities using techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm their structures .
Case Studies
Case Study 1: Antidiabetic Activity
A study evaluated the α-glucosidase inhibitory activity of synthesized compounds based on the benzodioxin structure. The results showed that certain derivatives exhibited significant inhibition compared to standard drugs used in T2DM management .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of pyrazole-containing compounds derived from N-(2,3-dihydrobenzodioxin). The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Analog: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
Key Differences :
- Core Heterocycle: The analog replaces the pyrimidinone-pyrazole group with a thieno[2,3-d]pyrimidin-4-yl system, which alters electronic properties and steric bulk.
- Bioactivity: Thienopyrimidine derivatives are associated with kinase inhibition and anticancer activity, whereas pyrimidinone-pyrazole systems may favor antimicrobial or anti-inflammatory applications .
Table 1: Structural and Functional Comparison
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Functional Groups :
Pharmacopeial Amides ()
Compounds m, n, and o in feature tetrahydro-pyrimidinyl and phenoxyacetamide groups but lack the pyrazole or benzodioxin moieties .
Antimicrobial 1,2,3-Dithiazoles ()
The target compound’s pyrimidinone-pyrazole system may share similar mechanisms, such as disrupting bacterial cell wall synthesis or enzyme inhibition.
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding: The pyrimidinone carbonyl and pyrazole N-H groups in the target compound likely form robust hydrogen-bonding networks, as described in ’s graph set analysis .
- Crystallography : If the target compound’s structure was resolved using SHELX software, its refinement would benefit from SHELXL’s precision in handling high-resolution data .
Table 2: Comparative Analysis of Key Features
Q & A
Q. When computational predictions conflict with experimental results, how should researchers proceed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
